molecular formula C28H28N2O2 B7702646 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7702646
M. Wt: 424.5 g/mol
InChI Key: RCUCAZCZBJPYEZ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that can be used in various research fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. By inhibiting this enzyme, the compound can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have cytotoxic effects on cancer cells, meaning that it can kill cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and developing new drugs based on its structure. Another direction is to study its neuroprotective properties in more detail, with the aim of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves a series of chemical reactions. The starting materials are tert-butyl 4-aminobenzoate and 2-hydroxy-6-methylquinoline-3-carbaldehyde. The reaction is catalyzed by a base, which leads to the formation of the intermediate product. This intermediate is then treated with phenyl isocyanate to yield the final product, this compound.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide has various applications in scientific research. One of the primary applications is in medicinal chemistry, where it is used to develop new drugs. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19-10-15-25-21(16-19)17-22(26(31)29-25)18-30(24-8-6-5-7-9-24)27(32)20-11-13-23(14-12-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUCAZCZBJPYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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